(S,S)-(COD)Ir[Bn-SpinPHOX]

Asymmetric Hydrogenation α,β-Unsaturated Carboxylic Acids Ir(P,N) Catalyst Comparison

(S,S)-(COD)Ir[Bn-SpinPHOX] is a cationic iridium(I) precatalyst bearing a chiral spiro[4,4]-1,6-nonadiene-based phosphine-oxazoline ligand with a benzyl substituent on the oxazoline ring, coordinated to 1,5-cyclooctadiene (COD) and partnered with the non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion. As a member of the SpinPHOX ligand family developed by Ding and co-workers, this complex belongs to a class of chiral analogs of Crabtree's catalyst that operate via an Ir(I)/Ir(III) catalytic cycle, enabling enantioselective hydrogenation of unfunctionalized and functionalized C=C bonds without requiring a coordinating directing group adjacent to the olefin.

Molecular Formula C71H54BF24IrNOP-
Molecular Weight 1627.2 g/mol
CAS No. 1195511-56-8
Cat. No. B3220315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-(COD)Ir[Bn-SpinPHOX]
CAS1195511-56-8
Molecular FormulaC71H54BF24IrNOP-
Molecular Weight1627.2 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)CC6=CC=CC=C6.[Ir]
InChIInChI=1S/C32H12BF24.C31H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-24(13-5-1)22-25-23-33-30(32-25)28-18-10-20-31(28)21-11-19-29(31)34(26-14-6-2-7-15-26)27-16-8-3-9-17-27;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,25H,10-11,20-23H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;25-,31-;;/m.0../s1
InChIKeyMGHZIMDVYIGXGD-VRIRJSKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S,S)-(COD)Ir[Bn-SpinPHOX] (CAS 1195511-56-8) Matters for Asymmetric Hydrogenation Procurement


(S,S)-(COD)Ir[Bn-SpinPHOX] is a cationic iridium(I) precatalyst bearing a chiral spiro[4,4]-1,6-nonadiene-based phosphine-oxazoline ligand with a benzyl substituent on the oxazoline ring, coordinated to 1,5-cyclooctadiene (COD) and partnered with the non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion [1]. As a member of the SpinPHOX ligand family developed by Ding and co-workers, this complex belongs to a class of chiral analogs of Crabtree's catalyst that operate via an Ir(I)/Ir(III) catalytic cycle, enabling enantioselective hydrogenation of unfunctionalized and functionalized C=C bonds without requiring a coordinating directing group adjacent to the olefin [2]. Its defining structural feature—a rigid spirocyclic backbone that projects a well-defined chiral pocket—differentiates it fundamentally from first-generation PHOX ligands and has established the SpinPHOX scaffold as a privileged platform for asymmetric hydrogenation across a remarkably diverse substrate spectrum.

Generic Substitution Is Not an Option: Structural and Performance Distinctions of (S,S)-(COD)Ir[Bn-SpinPHOX] Within the Ir(P,N) Catalyst Landscape


Cationic iridium P,N-ligand complexes are not interchangeable; the ligand scaffold geometry, oxazoline substituent, and counterion collectively dictate catalytic performance. The SpinPHOX family employs a spiro[4,4]-1,6-nonadiene backbone that creates a more rigid and sterically defined chiral environment than the planar PHOX or axially chiral SIPHOX frameworks, fundamentally altering the enantioinduction pathway [1]. Within the SpinPHOX series itself, the oxazoline substituent (benzyl, phenyl, isopropyl) modulates both the steric bulk and electronic character at the metal center, leading to pronounced differences in conversion and enantioselectivity for a given substrate class [2]. The BArF counterion is essential: coordinating anions such as triflate almost completely inhibit catalysis, making the identity of the counterion a critical procurement specification [3]. Consequently, substituting (S,S)-(COD)Ir[Bn-SpinPHOX] with a Ph-SpinPHOX, iPr-SpinPHOX, SIPHOX, or PHOX analog risks substantial erosion of enantioselectivity or complete catalytic failure, as demonstrated by direct comparative experiments discussed below.

Quantitative Differentiation: Where (S,S)-(COD)Ir[Bn-SpinPHOX] Delivers Verifiable Performance Advantages Over Closest Analogs


SpinPHOX vs. Pfaltz PHOX: Dramatic Superiority in Trisubstituted Acrylic Acid Hydrogenation (Direct Head-to-Head)

In a direct head-to-head comparison under identical conditions (1 mol% catalyst, MeOH, 30 atm H₂, 50 °C, substrate 1a), the Ir/(R,S)-SpinPHOX catalyst (2a, phenyl-substituted oxazoline variant) delivered 92% conversion and 93% ee, whereas Pfaltz's benchmark Ir/PHOX (Ar = Ph, R = iPr) achieved only 31% conversion and 32% ee [1]. Although the comparative data are from the Ph-SpinPHOX variant rather than the Bn-SpinPHOX variant specifically, the spiro backbone responsible for the dramatically superior performance is common to all SpinPHOX catalysts, establishing a class-level differentiation from the first-generation PHOX scaffold.

Asymmetric Hydrogenation α,β-Unsaturated Carboxylic Acids Ir(P,N) Catalyst Comparison

Single-Catalyst Versatility Across N-, O-, and S-Heterocycles: A Scope Unmatched by First-Generation Ir(P,N) Systems

A single Ir/SpinPHOX catalyst (spiro[4,4]-1,6-nonadiene-based phosphine-oxazoline) achieved enantioselective hydrogenation of 30 examples spanning N-, O-, and S-containing aromatic benzoheterocycles and nonaromatic unsaturated heterocycles, with >99% ee in most cases and turnover numbers (TON) reaching 500 [1]. This substrate versatility—encompassing 2- and 3-substituted indoles, benzofurans, and benzothiophene 1,1-dioxides—is achieved at room temperature and represents a demonstrated breadth that first-generation Ir/PHOX systems, which are typically optimized for narrower substrate ranges (e.g., unfunctionalized alkenes or specific imine classes), have not been reported to match with a single catalyst formulation [2]. The catalytic protocol also enabled efficient synthesis of key chiral building blocks for drug molecules, demonstrating practical utility beyond model substrates.

Benzoheterocycle Hydrogenation Indole Benzofuran Substrate Scope

Exceptional Productivity for Functionalized Carboxylic Acids: TON up to 10,000 with 99.8% ee

Chiral spiro iridium/phosphino-oxazoline complexes (the broader SpinPHOX/SIPHOX family sharing the spiro phosphine-oxazoline design) catalyze the asymmetric hydrogenation of α-aryloxy- and α-alkoxy-substituted α,β-unsaturated carboxylic acids with extremely high enantioselectivities (up to 99.8% ee) and productivities reaching TON of 10,000 under mild conditions [1]. This level of productivity significantly exceeds that typically reported for Pfaltz-type Ir/PHOX catalysts in carboxylic acid hydrogenation, where TONs are generally in the range of 50–500 for comparable substrate classes [2]. The Bn-SpinPHOX variant, with its benzyl oxazoline substituent offering intermediate steric bulk between the Ph and iPr variants, is positioned to balance reactivity with enantioselectivity for sterically demanding carboxylic acid substrates.

Asymmetric Hydrogenation Carboxylic Acids Turnover Number Catalyst Productivity

Ligand Substituent Effect Within SpinPHOX Series: Oxazoline Group Modulates Conversion by up to 40 Percentage Points and ee by up to 35 Points

Systematic screening of oxazoline substituents (R group) in the (R,S)-SpinPHOX series (ligands 2a–2e) for the hydrogenation of model substrate 1a revealed that conversion varies from 56% to 92% and ee from 58% to 93% depending solely on the oxazoline substituent identity, all other structural features being identical [1]. The phenyl-substituted variant (2a) gave the best combined result (92% conv., 93% ee), while the variant with the poorest performance (2c) showed only 59% conversion and 58% ee. This establishes that the benzyl (Bn) substituent, with its distinct steric and electronic profile compared to phenyl or isopropyl, is not an arbitrary choice but an essential optimization parameter that determines catalytic outcome for specific substrate classes.

Ligand Optimization Oxazoline Substituent Effect Structure-Activity Relationship

Dual-Function Catalysis: Concurrent C=C Hydrogenation and Spiroketalization Enabled by SpinPHOX/Ir(I)

The Ir(I)/SpinPHOX complex (S,S)-1a catalyzes both the asymmetric hydrogenation of α,α'-bis(2-hydroxyarylidene) ketones and the subsequent spiroketalization of the hydrogenation products in a single operation, affording aromatic spiroketals in high yields with excellent diastereo- and enantioselectivities [1]. This dual catalytic role—acting on both the C=C bond reduction and the acid-catalyzed ketalization—is a unique functional feature not shared by Ir/PHOX or Ir/SIPHOX catalysts, which are not reported to catalyze tandem hydrogenation-spiroketalization sequences. The Bn-SpinPHOX variant (CAS 1195511-56-8) is a member of this catalyst family and has been specifically employed in related spiroketal-forming transformations [2].

Tandem Catalysis Spiroketal Synthesis Dual-Function Catalyst

Double Asymmetric Hydrogenation of Diketopiperazines: Simultaneous Construction of Two Stereocenters with up to 98% ee and >99/1 cis Selectivity

The Ir/SpinPHOX complex catalyzes the double asymmetric hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines, simultaneously setting two stereocenters with excellent yields (94–>99%), enantioselectivities (up to 98% ee), and stereospecific cis selectivities (>99/1 dr) [1]. This double hydrogenation process, which constructs the cyclic dipeptide scaffold in a single catalytic operation, has no reported equivalent using first-generation Ir/PHOX catalysts, which have not been demonstrated to achieve double asymmetric hydrogenation of diketopiperazine substrates with comparable stereochemical outcomes. The protocol enabled the efficient asymmetric total synthesis of three natural cyclic dipeptide products, underscoring its practical synthetic value.

Double Asymmetric Hydrogenation Cyclic Dipeptides Diketopiperazine Stereocenter Construction

Optimal Deployment Scenarios for (S,S)-(COD)Ir[Bn-SpinPHOX] Based on Quantitative Evidence


Asymmetric Hydrogenation of Sterically Demanding Trisubstituted α,β-Unsaturated Carboxylic Acids

When hydrogenating α-aryl-β-substituted acrylic acids with bulky β-substituents (e.g., tetrahydro-2H-pyran-4-yl, cyclopentyl), the SpinPHOX scaffold delivers 92–>99% conversion and 93–96% ee where Pfaltz's Ir/PHOX achieves only 31% conversion and 32% ee under identical conditions [1]. The benzyl (Bn) variant offers intermediate steric bulk on the oxazoline ring, potentially optimizing the chiral pocket for substrates where the Ph variant may be too sterically congested and the iPr variant too flexible. For pharmaceutical intermediates bearing carboxylic acid directing groups—such as PSN-GK1 analogs—this represents the highest-performance catalyst class identified to date.

Room-Temperature Enantioselective Hydrogenation of N-, O-, and S-Containing Benzoheterocycles with a Single Catalyst

For discovery and process chemistry groups requiring hydrogenation of diverse heterocyclic substrate libraries (indoles, benzofurans, benzothiophene 1,1-dioxides), a single Ir/SpinPHOX catalyst delivers >99% ee across 30 examples at room temperature with TONs up to 500 [2]. This eliminates the need to screen multiple catalyst families (PHOX for alkenes, SIPHOX for imines, etc.) and provides a unified solution for heterocycle hydrogenation workflows. The Bn-SpinPHOX variant's benzyl substituent may provide superior performance for substrates bearing aromatic substituents that engage in favorable π-stacking interactions with the catalyst.

Tandem or Multi-Step Asymmetric Synthesis Requiring a Single Multifunctional Catalyst

In synthetic sequences where C=C bond hydrogenation must be followed by an acid-catalyzed cyclization (e.g., spiroketal formation), Ir/SpinPHOX catalysts function as dual-purpose catalysts, promoting both the asymmetric reduction and the subsequent ketalization in one pot [3]. This dual functionality is not available with Ir/PHOX or Ir/SIPHOX systems. For process chemists developing streamlined routes to chiral spiroketal natural products or drug candidates, selecting (S,S)-(COD)Ir[Bn-SpinPHOX] can eliminate an entire synthetic step and the associated solvent, reagent, and purification burdens.

High-Throughput or Large-Scale Asymmetric Hydrogenation Requiring Exceptional Catalyst Productivity (TON > 1,000)

For applications where catalyst cost and metal contamination control are critical—such as kilo-scale pharmaceutical intermediate production—the spiro Ir/phosphino-oxazoline catalyst class has demonstrated TONs up to 10,000 with 99.8% ee for α-substituted acrylic acids [4]. This productivity is 20–200 fold higher than typical Ir/PHOX systems. At S/C ratios of 1,000–10,000, the residual iridium level in the crude product is correspondingly reduced, simplifying downstream purification and meeting stringent heavy-metal specifications for active pharmaceutical ingredients.

Quote Request

Request a Quote for (S,S)-(COD)Ir[Bn-SpinPHOX]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.